molecular formula C3H6Cl3ISi B14536273 Trichloro(3-iodopropyl)silane CAS No. 62141-82-6

Trichloro(3-iodopropyl)silane

Cat. No.: B14536273
CAS No.: 62141-82-6
M. Wt: 303.42 g/mol
InChI Key: XXZCMCZRRPRXAM-UHFFFAOYSA-N
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Description

Trichloro(3-iodopropyl)silane (C₃H₅Cl₃ISi) is an organosilicon compound featuring a trichlorosilane group bonded to a 3-iodopropyl chain. These compounds share a common trichlorosilane backbone, where the organic substituent dictates their reactivity, stability, and industrial applications. This article compares this compound with similar compounds, focusing on substituent effects, synthesis pathways, and applications inferred from the evidence.

Properties

IUPAC Name

trichloro(3-iodopropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3ISi/c4-8(5,6)3-1-2-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZCMCZRRPRXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498429
Record name Trichloro(3-iodopropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-82-6
Record name Trichloro(3-iodopropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(3-iodopropyl)silane typically involves the hydrosilylation reaction, where an alkene (such as allyl iodide) reacts with trichlorosilane in the presence of a catalyst. Common catalysts include platinum-based compounds like chloroplatinic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and continuous monitoring of reaction parameters to optimize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3-iodopropyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Trichloro(3-iodopropyl)silane exerts its effects involves the interaction of its reactive groups with various molecular targets. The chlorine atoms can undergo nucleophilic substitution, leading to the formation of covalent bonds with other molecules. The iodine atom can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions enable this compound to modify surfaces, enhance adhesion, and participate in complex chemical transformations .

Comparison with Similar Compounds

Chlorinated Propyl Derivatives

Chlorine-substituted propyl silanes are pivotal intermediates in silicone chemistry. Key examples include:

  • Trichloro(3-chloropropyl)silane (C₃H₅Cl₄Si): Synthesized via Rh-catalyzed hydrosilylation of allyl chloride with trichlorosilane, achieving 93% yield and >99% selectivity . This compound is critical for producing silane coupling agents and organosilicon polymers.

Key Differences :

  • Reactivity : The position and number of chlorine atoms influence electrophilicity and steric hindrance. 3-chloropropyl derivatives are more selective in hydrosilylation due to optimized steric profiles .
  • Applications : 3-chloropropyl variants are preferred for controlled polymer synthesis, while 2,3-dichloropropyl derivatives may serve in high-crosslink-density materials.

Aryl-Substituted Silanes

Aryl groups introduce aromatic stability and hydrophobicity. Notable examples:

  • Trichloro(3-phenylpropyl)silane (C₉H₁₁Cl₃Si): Used in hydrophobic coatings and silicone resins. The phenyl group enhances thermal stability and UV resistance .
  • Trichloro(dichlorophenyl)silane (C₆H₃Cl₅Si): Combines chlorine and phenyl substituents, offering dual reactivity for halogenated polymer precursors .

Key Differences :

  • Hydrophobicity : Phenyl-substituted silanes exhibit superior water repellency compared to alkyl analogues, making them ideal for surface coatings .
  • Synthesis : Aryl variants often require specialized catalysts (e.g., Pt or Rh) to manage steric demands during hydrosilylation .

Fluorinated Derivatives

Fluorinated silanes are valued for extreme hydrophobicity and chemical resistance:

  • Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane (C₁₀H₄Cl₃F₁₇Si): Perfluorinated chains create low-surface-energy coatings for oil-water separation and anti-fouling applications .
  • Trichloro(hexyl)silane (C₆H₁₃Cl₃Si): Acts as a surfactant in nanoparticle synthesis, forming reverse micelles with SiCl₄ cores .

Key Differences :

  • Fluorine Impact: Perfluorinated chains drastically reduce surface tension (contact angles >110°), outperforming non-fluorinated analogues like octyl-silanes (contact angles ~90°) .
  • Cost and Stability : Fluorinated silanes are costlier but offer unparalleled durability in harsh environments .

Alkyl Chain Variants

Alkyl chain length modulates physical properties:

  • Trichloro(octyl)silane (C₈H₁₇Cl₃Si): Used to hydrophobize poly(ethylene terephthalate) membranes for oil-water separation. Longer chains (C8) enhance durability compared to shorter (C3) variants .
  • Trichloro(cyclohexyl)silane (C₆H₁₁Cl₃Si): Cyclohexyl groups improve thermal stability, suitable for high-temperature silicone elastomers .

Key Differences :

  • Hydrophobicity : Longer alkyl chains (e.g., C8) provide better water repellency than shorter chains (C3) due to increased van der Waals interactions .
  • Flexibility : Branched or cyclic alkyl groups (e.g., cyclohexyl) reduce crystallinity, enhancing material flexibility .

Functional Group Variations

Substituents like amines or methoxy groups expand functionality:

  • (3-Aminopropyl)triethoxysilane (C₉H₂₃NO₃Si): Amino groups enable covalent bonding to biomolecules or metals, widely used in biosensors and composites .
  • (3-Chloropropyl)trimethoxysilane (C₆H₁₅ClO₃Si): Methoxy groups hydrolyze more slowly than chloro groups, allowing controlled sol-gel processing .

Key Differences :

  • Reactivity : Chloro groups are more electrophilic, favoring rapid hydrolysis, while methoxy groups offer gradual reactivity for controlled deposition .
  • Applications: Amino-functionalized silanes bridge organic-inorganic interfaces, whereas chloro/methoxy variants prioritize material durability .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent Molecular Formula Key Applications Notable Property Evidence ID
Trichloro(3-chloropropyl)silane 3-chloropropyl C₃H₅Cl₄Si Silane coupling agents High selectivity (>99%) in synthesis
Trichloro(3-phenylpropyl)silane 3-phenylpropyl C₉H₁₁Cl₃Si Hydrophobic coatings UV resistance, thermal stability
Trichloro(octyl)silane Octyl C₈H₁₇Cl₃Si Oil-water separation membranes Contact angle ~90°
Trichloro(hexyl)silane Hexyl C₆H₁₃Cl₃Si Nanoparticle surfactants Reverse micelle formation
(3-Aminopropyl)triethoxysilane 3-aminopropyl C₉H₂₃NO₃Si Biosensors, adhesives Biocompatibility

Table 2: Reactivity and Stability Comparison

Compound Hydrolysis Rate Thermal Stability (°C) Electrophilicity
Trichloro(3-chloropropyl)silane High 200–250 High
Trichloro(octyl)silane Moderate 150–200 Moderate
Trichloro(3-phenylpropyl)silane Low 300–350 Low
(3-Chloropropyl)trimethoxysilane Low 200–250 Moderate

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